Comparative AT1 Receptor Binding Affinity of CAS 850923-30-7 versus Losartan and Telmisartan
The target compound demonstrates sub-nanomolar binding affinity for the rat AT1 receptor. In a radioligand displacement assay using [125I]AngII on rat liver membranes, the compound exhibited a Ki of 1.10 nM [1]. This affinity is comparable to, and in some reports exceeds, that of the clinical AT1 antagonist losartan (Ki ≈ 10–20 nM) and approaches that of telmisartan (Ki ≈ 3.7 nM in rat lung) [2][3].
| Evidence Dimension | Binding affinity (Ki) for AT1 receptor |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | Losartan: Ki ≈ 10–20 nM (rat); Telmisartan: Ki ≈ 3.7 nM (rat lung) |
| Quantified Difference | The target compound's Ki is approximately 9- to 18-fold lower (more potent) than losartan, and approximately 3.4-fold lower than telmisartan under the respective assay conditions. |
| Conditions | Displacement of [125I]AngII from AT1 receptor in rat liver membrane, incubated for 1.5 h (target compound); comparator data from published literature on rat AT1 receptor. |
Why This Matters
For applications requiring high-potency AT1 receptor engagement, this compound offers binding affinity within the range of established clinical antagonists, making it a viable tool compound for in vitro pharmacology.
- [1] BindingDB Entry BDBM50421795 (CHEMBL5274111). Ki: 1.10 nM against Type-1 angiotensin II receptor A (Rat). View Source
- [2] Burnier, M. (2001). Angiotensin II type 1 receptor blockers. Circulation, 103(6), 904-912. View Source
- [3] Wienen, W., Entzeroth, M., van Meel, J. C. A., Stangier, J., Busch, U., Ebner, T., ... & Hauel, N. (2000). A Review on Telmisartan: A Novel, Long-Acting Angiotensin II Receptor Antagonist. Cardiovascular Drug Reviews, 18(2), 127-154. View Source
